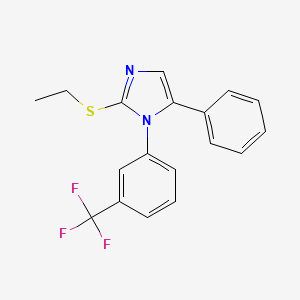

4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

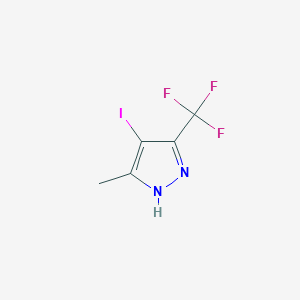

4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.

Applications De Recherche Scientifique

Influence on Purine Metabolism

2-Ethylamino-1, 3, 4-thiadiazole, similar in structure to 4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide, has been shown to influence purine synthesis de novo in the developing chick embryo. The effect can be modulated by nicotinamide and its antagonists, suggesting a nuanced interplay between these compounds and purine metabolism, which is vital for cellular processes (Krakoff, 1964).

Structural Characterization and Biological Activity

Nicotinamides, including structurally related compounds, have a wide array of applications, from antimicrobial agents to inhibitors of biological processes. The structural characterization of 2-nicotinamido-1,3,4-thiadiazole, achieved through X-ray crystallography and various spectroscopic methods, underscores the compound's potential in biochemical applications due to its antioxidant, antimicrobial, or anti-inflammatory properties (Burnett, Johnston, & Green, 2015).

Synthesis and Antimicrobial Activity

The synthesis of nicotinamide derivatives that include the thiazolidinone ring has been explored for their antimicrobial potential. Compounds synthesized from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, for instance, show promise in in vitro antimicrobial screening, suggesting their utility in combating microbial resistance (Patel & Shaikh, 2010).

DNA Repair Stimulation

Nicotinamide has been found to stimulate DNA repair synthesis in human lymphocytes treated with DNA-damaging agents, highlighting its potential role in enhancing cellular repair mechanisms. This property may be relevant to derivatives of nicotinamide, such as this compound, in understanding their biochemical and therapeutic applications (Berger & Sikorski, 1980).

Biochemical Utilization and Metabolic Effects

The utilization of nicotinamide derivatives by various biological systems, including their effects on transplanted mouse leukemia and their potential as niacin antagonists, illustrates the compound's significant biochemical versatility and its impact on cellular metabolism (Oettgen, Reppert, Coley, & Burchenal, 1960).

Mécanisme D'action

Target of Action

Molecules containing a thiazole ring, like this compound, may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Mode of Action

It’s known that thiazole-containing molecules can interact with their targets in various ways, leading to different physiological responses .

Biochemical Pathways

Thiazole-containing molecules can activate or stop certain biochemical pathways , which could lead to various downstream effects.

Result of Action

Thiazole-containing molecules can have a wide range of biological activities .

Propriétés

IUPAC Name |

4,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S2/c1-7-5-8(2)16-12(10(7)11(14)19)21-6-9(18)17-13-15-3-4-20-13/h3-5H,6H2,1-2H3,(H2,14,19)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTVRCDEVHQKNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)SCC(=O)NC2=NC=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)

![1-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2692595.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2692596.png)

![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/no-structure.png)

![8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692600.png)

![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2692601.png)

![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)